molecular formula C15H19NO2 B14325904 Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester CAS No. 104919-72-4

Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester

Cat. No.: B14325904
CAS No.: 104919-72-4
M. Wt: 245.32 g/mol
InChI Key: IIEKFHMISYSQQV-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester is an organic compound with a complex structure that includes a carbamate group attached to a phenyl ring, which is further substituted with a hexynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester typically involves the reaction of 2-(1-hexynyl)phenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hexynyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the hexynyl group.

    Carbamic acid, methyl ester: Simpler structure with a methyl group instead of a phenyl or hexynyl group.

    Carbamic acid, [2-(1-propynyl)phenyl]-, ethyl ester: Similar structure with a propynyl group instead of a hexynyl group.

Uniqueness

Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

104919-72-4

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl N-(2-hex-1-ynylphenyl)carbamate

InChI

InChI=1S/C15H19NO2/c1-3-5-6-7-10-13-11-8-9-12-14(13)16-15(17)18-4-2/h8-9,11-12H,3-6H2,1-2H3,(H,16,17)

InChI Key

IIEKFHMISYSQQV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1NC(=O)OCC

Origin of Product

United States

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